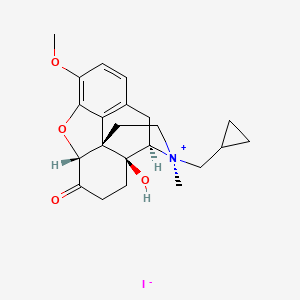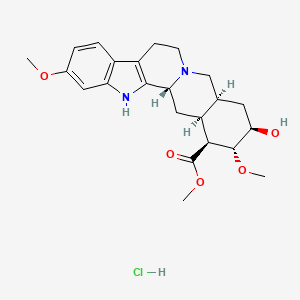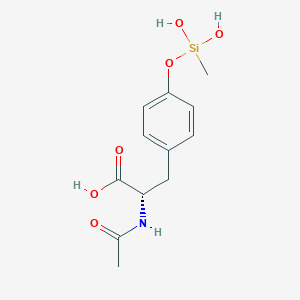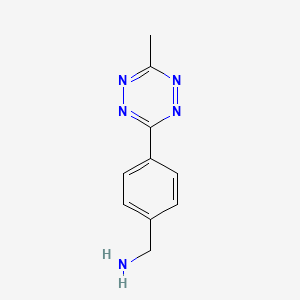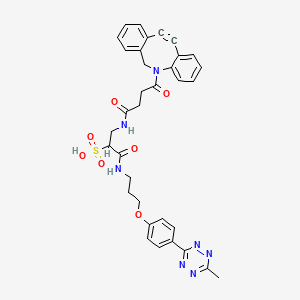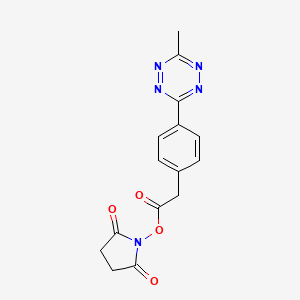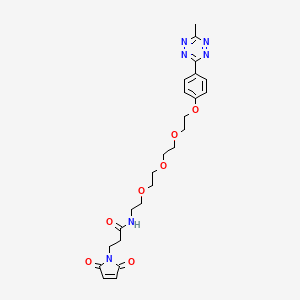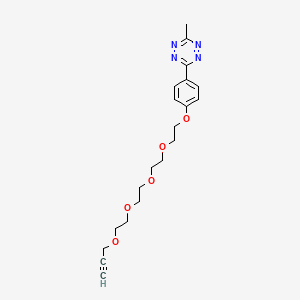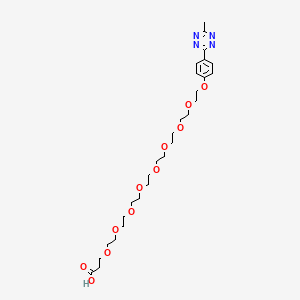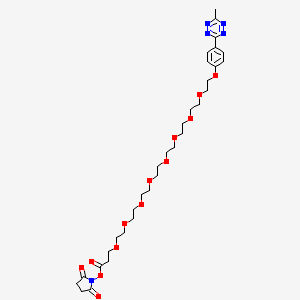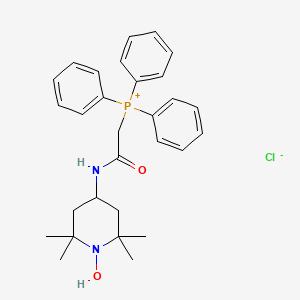
ミトテンポ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mito-TEMPO is a novel mitochondria-targeted antioxidant.
科学的研究の応用
アテローム性動脈硬化症の予防
ミトテンポは、ミトコンドリアの活性酸素種(ROS)スカベンジャーであり、酸化低密度リポタンパク質(ox-LDL)誘発による泡沫細胞形成を軽減することが示されています {svg_1}. ミトテンポは、Nrf2を再活性化し、ox-LDLによって誘発されるマクロファージ泡沫細胞形成を軽減します {svg_2}. ミトテンポは、ox-LDL誘発によるNLRP3インフラマソームの活性化とそれに続くパイロトーシスも抑制します {svg_3}. ミトテンポは、CD36の発現を阻害することでリポタンパク質の取り込みを減らし、NLRP3インフラマソームを調節することで泡沫細胞形成を抑制します {svg_4}.
卵子の質の改善
ミトテンポは、凍結保存されたヒツジの卵子の減数分裂再開とミトコンドリア機能を改善することが示されています {svg_5}. ミトテンポは、凍結保存された卵子のアポトーシスとミトコンドリアの機能不全を救済し、細胞内Ca2+の恒常性とATP含有量を調節します {svg_6}. ミトテンポは、強力な抗酸化特性も発揮します {svg_7}.
神経障害性疼痛の治療
ミトテンポの治療効果は、神経障害性疼痛などの多くの病的状態において実証されています {svg_8}. ミトテンポは、ラットにおける神経障害性疼痛に対する治療効果とメカニズムについて研究されています {svg_9}.
ミトコンドリアの機能不全によって引き起こされる疾患の治療
ミトテンポは、ミトコンドリアの機能不全によって引き起こされる疾患の治療に使用されてきました {svg_10}.
胚盤胞の発育能力の向上
ミトテンポ治療は、ブタの胚におけるミトコンドリアスーパーオキシドの減少を通じて、胚盤胞の発育能力を向上させることに肯定的な効果を示しました {svg_11}.
呼吸鎖活性の回復
ミトテンポは、ミトコンドリア呼吸鎖を介してミトコンドリア機能を回復させることで、凍結保存された卵子の酸化ストレスによる損傷を効果的に改善することができます {svg_12}.
作用機序
Target of Action
Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .
Mode of Action
Mito-TEMPO acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows Mito-TEMPO to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, Mito-TEMPO reduces oxidative stress within the mitochondria .
Biochemical Pathways
Mito-TEMPO affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting Mito-TEMPO’s potential protective role against atherosclerosis .
Pharmacokinetics
The lipophilic cation triphenylphosphonium in Mito-TEMPO allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .
Result of Action
Mito-TEMPO has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, Mito-TEMPO has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .
Action Environment
The action of Mito-TEMPO can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using Mito-TEMPO have been shown to reduce oxidative stress and improve outcomes .
生化学分析
Biochemical Properties
Mito-TEMPO plays a crucial role in biochemical reactions by targeting and neutralizing mitochondrial superoxide, a reactive oxygen species (ROS). It interacts with several biomolecules, including enzymes and proteins involved in oxidative stress pathways. For instance, Mito-TEMPO has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. By scavenging superoxide, Mito-TEMPO helps maintain the redox balance within mitochondria and protects cells from oxidative damage .
Cellular Effects
Mito-TEMPO exerts significant effects on various cell types and cellular processes. It has been demonstrated to improve cognitive function in models of hypoglycemia-induced cognitive dysfunction by reducing mitochondrial oxidative stress and preventing blood-brain barrier leakage . Additionally, Mito-TEMPO has been shown to protect against noise-induced hearing loss by maintaining mitochondrial biogenesis and reducing oxidative damage in cochlear cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and maintaining mitochondrial function .
Molecular Mechanism
The molecular mechanism of Mito-TEMPO involves its ability to target and neutralize mitochondrial superoxide. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it scavenges superoxide and reduces oxidative stress . Mito-TEMPO also activates the PINK1/Parkin mitophagy pathway, which helps remove damaged mitochondria and maintain mitochondrial quality control . This dual action of scavenging ROS and promoting mitophagy contributes to its protective effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mito-TEMPO have been observed to change over time. Studies have shown that Mito-TEMPO remains stable and effective in reducing oxidative stress and improving mitochondrial function over extended periods . Long-term treatment with Mito-TEMPO has been associated with sustained improvements in cognitive function and protection against oxidative damage in various models . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of Mito-TEMPO vary with different dosages in animal models. At lower doses, Mito-TEMPO has been shown to effectively reduce oxidative stress and improve mitochondrial function without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including mitochondrial dysfunction and increased oxidative damage . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Mito-TEMPO is involved in several metabolic pathways, primarily related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . By scavenging superoxide, Mito-TEMPO helps maintain the redox balance and supports mitochondrial energy metabolism. Additionally, Mito-TEMPO has been shown to influence metabolic flux and metabolite levels by modulating mitochondrial function and reducing oxidative stress .
Transport and Distribution
Mito-TEMPO is transported and distributed within cells and tissues through its lipophilic cation triphenylphosphonium, which allows it to cross lipid bilayers and accumulate in mitochondria . The compound’s distribution is influenced by its interaction with mitochondrial transporters and binding proteins. Mito-TEMPO’s ability to selectively target mitochondria makes it an effective tool for studying and modulating mitochondrial function in various cellular contexts .
Subcellular Localization
Mito-TEMPO is primarily localized within mitochondria due to its lipophilic cation triphenylphosphonium, which facilitates its accumulation in the mitochondrial matrix . This subcellular localization is crucial for its activity, as it allows Mito-TEMPO to effectively scavenge mitochondrial superoxide and protect against oxidative damage. The compound’s targeting signals and post-translational modifications further enhance its mitochondrial localization and function .
特性
IUPAC Name |
[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEOOHMMSUBNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

